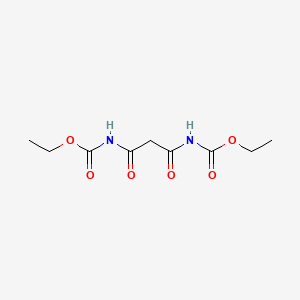

Diethyl malonyldicarbamate

Description

Diethyl malonate (CAS No. 105-53-3), also known as malonic acid diethyl ester, is a dicarboxylic acid ester with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . It is widely used in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and fragrances. Its structure features two ester groups attached to a central malonyl core, enabling versatile reactivity in condensation and alkylation reactions.

Key properties include:

- No persistent, bioaccumulative, or toxic (PBT) components at levels ≥0.1% .

Properties

IUPAC Name |

ethyl N-[3-(ethoxycarbonylamino)-3-oxopropanoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c1-3-16-8(14)10-6(12)5-7(13)11-9(15)17-4-2/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOPJTBOMCSYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198021 | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49754-15-6 | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049754156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl malonyldicarbamate can be synthesized through the reaction of malonic acid with urethaneThe reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Claisen Condensation

DEM participates in cross-ester condensations with ketones or aldehydes. For example:

This reaction proceeds via enolate attack on the carbonyl carbon, forming extended conjugated systems .

Bromination

The α-hydrogens of DEM undergo electrophilic substitution with bromine:

Reactivity is enhanced by the electron-withdrawing ester groups .

Nitrosation and Hydrogenolysis

DEM reacts with sodium nitrite in acetic acid to form diethyl oximinomalonate. Catalytic hydrogenation (Pd/C, H) reduces the oxime to an amine, yielding diethyl aminomalonate—a precursor for amino acid synthesis .

Cyclization Reactions

Intramolecular alkylation with dihalides (e.g., 1,2-dibromoethane) under basic conditions produces cyclopropane derivatives:

This method is used to synthesize strained alicyclic compounds .

Critical Note : The term "diethyl malonyldicarbamate" may refer to a theoretical or niche compound not widely documented in mainstream literature. For authoritative data, consult:

-

Reaxys or SciFinder for proprietary databases

-

Recent patents in carbamate chemistry

-

University research groups specializing in malonate derivatives

Current evidence suggests DEM’s carbamate analogs remain understudied, highlighting a gap in synthetic organic research.

Scientific Research Applications

Diethyl malonyldicarbamate finds applications in diverse scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of diethyl malonyldicarbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Diethyl Phthalate (CAS No. 84-66-2)

Diethyl phthalate is an aromatic ester commonly used as a plasticizer and solvent.

Key Differences :

- Structure : Unlike diethyl malonate’s aliphatic dicarboxylate structure, diethyl phthalate contains a rigid aromatic (benzene) ring, reducing its flexibility and altering its reactivity .

- Its flash point (156°C) indicates moderate flammability .

- Applications : Primarily industrial (e.g., plastics, cosmetics), whereas diethyl malonate is more specialized in synthetic chemistry .

Diethyl Succinate (CAS No. 123-25-1)

Diethyl succinate, a linear diester of succinic acid, shares functional similarities with diethyl malonate but differs in chain length and applications.

Key Differences :

- Molecular Weight : Higher molecular weight (174.2 g/mol ) due to the extended four-carbon backbone (vs. three-carbon malonyl core) .

- Physical Properties : Lower vapor pressure (1.3 mbar at 55°C ) compared to diethyl malonate, suggesting reduced volatility .

- Industrial Use : Often employed in food additives and biodegradable polymers, contrasting with diethyl malonate’s synthetic niche .

Data Table: Comparative Analysis

Biological Activity

Diethyl malonyldicarbamate (DEMD) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores the biological activity of DEMD, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₄N₂O₆

- Molecular Weight : 246.22 g/mol

- CAS Number : 49754-15-6

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Slightly soluble in water |

| Density | Not specified |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DEMD and its derivatives. A series of related compounds demonstrated significant antibacterial activity against various pathogens. For instance, one derivative showed an effective concentration (EC₅₀) of 10.2 μg/mL against Xanthomonas oryzae pv. oryzae, outperforming traditional antibiotics like bismerthiazol and thiodiazole copper .

Antiviral Activity

DEMD has also been evaluated for its antiviral properties. In particular, certain derivatives exhibited notable curative activity against the tobacco mosaic virus (TMV), achieving a value of 74.3%, which was superior to the control compound ningnanmycin (53.3%) . The interaction between these compounds and viral proteins was further supported by microscale thermophoresis, indicating strong binding affinities.

The mechanisms underlying the biological activities of DEMD derivatives involve interactions with cellular targets and disruption of pathogen viability. Scanning electron microscopy has shown that these compounds can induce morphological changes in bacterial cells, leading to cell death . Additionally, molecular docking studies revealed that DEMD derivatives effectively bind to the coat proteins of viruses, suggesting a competitive inhibition mechanism.

Study 1: Antibacterial Activity Assessment

A recent publication explored the synthesis and biological evaluation of several malonate derivatives, including DEMD. The study found that these compounds exhibited a range of antibacterial activities against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .

Study 2: Antiviral Efficacy Against TMV

In another investigation, DEMD derivatives were tested for their antiviral activities against TMV. The results indicated that specific structural features significantly enhanced antiviral efficacy, suggesting that further optimization could lead to more potent antiviral agents .

Table: Summary of Biological Activities

| Activity Type | Compound | EC₅₀/Curative Value | Comparison Compound |

|---|---|---|---|

| Antibacterial | This compound | 10.2 μg/mL | Bismerthiazol (71.7 μg/mL) |

| Antiviral | This compound | 74.3% | Ningnanmycin (53.3%) |

Q & A

Q. What are the foundational synthetic routes for Diethyl Malonyldicarbamate in laboratory settings?

this compound is typically synthesized via alkylation or substitution reactions. For example, reacting hydroxylmethylene malonic acid diethyl ester derivatives with electrophilic reagents (e.g., amines or halides) under controlled conditions can yield substituted malonyldicarbamates. Key steps include nucleophilic attack at the active methylene group, followed by purification via vacuum distillation or solvent extraction to isolate the product .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Structural confirmation requires a combination of:

- Infrared (IR) spectroscopy to identify ester carbonyl (~1740 cm⁻¹) and carbamate groups (~1680 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) for proton environments (e.g., ethyl ester signals at δ 1.2–1.4 ppm and methylene protons near δ 3.5–4.0 ppm).

- Gas Chromatography (GC) or HPLC for purity assessment .

Q. How can researchers mitigate common side reactions during this compound synthesis?

Side reactions like hydrolysis or decarboxylation are minimized by:

- Using anhydrous solvents (e.g., dry ethanol or ether).

- Maintaining low temperatures (0–5°C) during electrophilic additions.

- Avoiding prolonged heating, which promotes decarboxylation of intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products in this compound synthesis?

Optimization involves:

- Temperature control : Slow addition of reagents at 0–5°C to suppress unwanted nucleophilic side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates without hydrolyzing intermediates.

- Catalyst use : Sodium ethoxide or similar bases improve alkylation efficiency by deprotonating the active methylene group .

Q. What strategies resolve contradictions in reported reactivity of this compound derivatives?

Discrepancies often arise from variations in:

- Substituent effects : Electron-withdrawing groups on the carbamate moiety reduce nucleophilicity, altering reaction pathways.

- Decarboxylation conditions : Higher temperatures (≥100°C) or acidic environments may prematurely degrade intermediates, leading to divergent products. Systematic replication under standardized conditions (pH, solvent, temperature) is critical .

Q. How is this compound utilized in synthesizing pharmacologically active intermediates?

It serves as a precursor for quinolone antibiotics (e.g., norfloxacin). A validated route involves:

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

Stability studies employ:

- Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to monitor hydrolysis.

- Mass spectrometry (MS) to detect degradation products (e.g., malonic acid derivatives).

- Kinetic modeling to predict shelf-life based on Arrhenius plots .

Methodological Considerations

- Data Interpretation : Use comparative chromatography (e.g., GC-MS) to distinguish between isomeric by-products.

- Experimental Design : Include control reactions without catalysts to assess baseline reactivity .

- Troubleshooting : If decarboxylation dominates, replace protic solvents (e.g., water) with aprotic alternatives to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.